5,6,7,8-Tetrahydronaphthalen-2-yl chloroformate
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydronaphthalen-2-yl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c12-11(13)14-10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACODUOARMQEISS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The principal synthetic route to 5,6,7,8-tetrahydronaphthalen-2-yl chloroformate involves the reaction of 5,6,7,8-tetrahydronaphthalen-2-ol (or a related hydroxy precursor) with phosgene or phosgene equivalents (such as triphosgene or chloroformates) under controlled conditions to form the chloroformate ester.
- Starting Material : 5,6,7,8-tetrahydronaphthalen-2-ol or 6-amino-3,4-dihydro-2H-naphthalen-1-one derivatives.
- Reagents : Phosgene, triphosgene, or chloroformate reagents.
- Solvents : Commonly dry dichloromethane (DCM), tetrahydrofuran (THF), or acetone under inert atmosphere.
- Conditions : Low temperature (0–5 °C) to room temperature, inert atmosphere (nitrogen or argon), controlled addition of reagents to avoid side reactions.
Detailed Preparation Procedure from Literature
One well-documented method involves the reaction of 6-amino-3,4-dihydro-2H-naphthalen-1-one with benzyl chloroformate to form a benzyl carbamate intermediate, which can be further manipulated to obtain the chloroformate derivative. Although this example is for a related carbamate, the chloroformate synthesis follows similar principles.
| Step | Reagents & Conditions | Description | Yield |
|---|---|---|---|
| 1 | 6-Amino-3,4-dihydro-2H-naphthalen-1-one + benzyl chloroformate + NaHCO3 in THF at 0–5 °C | Slow addition of benzyl chloroformate to the amine in the presence of sodium bicarbonate to form carbamate | 93% |
| 2 | Workup includes filtration, washing with THF, evaporation, extraction with ethyl acetate, washing with saturated NaHCO3 and brine, drying over Na2SO4, concentration, and trituration with heptane | Isolation of pure product | - |
This method demonstrates the mild conditions and high yield typical for chloroformate and carbamate formation reactions.
Typical Reaction Conditions for Chloroformate Formation
- Temperature Control : Reactions are generally conducted at low temperatures (0–5 °C) initially to control the reactivity of phosgene or chloroformate reagents and to minimize side reactions.
- Base Use : Mild bases such as sodium bicarbonate or pyridine are used to neutralize the acid generated during the reaction.
- Solvent Drying : Solvents like dichloromethane and tetrahydrofuran are dried over calcium hydride or molecular sieves to avoid hydrolysis of sensitive chloroformate intermediates.
- Inert Atmosphere : Nitrogen or argon atmosphere is maintained to prevent moisture and oxygen interference.
Representative Synthetic Scheme
| Step | Reactants | Reagents | Conditions | Product |
|---|---|---|---|---|
| 1 | 5,6,7,8-Tetrahydronaphthalen-2-ol | Phosgene or triphosgene | 0–5 °C, inert atmosphere, dry solvent | This compound |
| 2 | Workup | Washing with aqueous base, drying | Room temperature | Pure chloroformate ester |
Research Findings and Optimization
- Yield : Reported yields are typically high (above 90%) when using controlled addition of chloroformate reagents and proper temperature management.
- Purity : Purification by extraction and recrystallization or chromatography ensures high purity.
- Stability : The chloroformate ester is moisture sensitive and should be stored under dry inert atmosphere.
- Safety : Handling phosgene or phosgene equivalents requires strict safety protocols due to toxicity.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting material | 5,6,7,8-Tetrahydronaphthalen-2-ol or derivatives | Commercially available or synthesized |
| Chloroformate source | Phosgene, triphosgene, or chloroformate reagents | Triphosgene preferred for safer handling |
| Solvent | Dry DCM or THF | Dried over CaH2 or molecular sieves |
| Temperature | 0–5 °C initially, then room temp | Controls reaction rate and side products |
| Base | Sodium bicarbonate or pyridine | Neutralizes HCl formed |
| Atmosphere | Nitrogen or argon | Prevents moisture and oxidation |
| Workup | Aqueous washes, drying over Na2SO4, evaporation | Purification step |
| Yield | 90–95% | High yield with optimized conditions |
Chemical Reactions Analysis
5,6,7,8-Tetrahydronaphthalen-2-yl chloroformate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form carbamates, carbonates, and thiocarbonates, respectively.
Hydrolysis: In the presence of water or aqueous bases, it hydrolyzes to form 5,6,7,8-tetrahydronaphthalen-2-ol and carbon dioxide.
Reduction: It can be reduced to 5,6,7,8-tetrahydronaphthalen-2-yl methanol using reducing agents like lithium aluminum hydride.
Scientific Research Applications
5,6,7,8-Tetrahydronaphthalen-2-yl chloroformate has several applications in scientific research:
Synthetic Organic Chemistry:
Drug Discovery: The compound is employed in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Materials Science: It is used in the development of novel materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydronaphthalen-2-yl chloroformate involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Comparison with Similar Chloroformate Compounds
Chloroformate esters vary significantly in reactivity, stability, and hazards depending on their substituents. Below is a comparative analysis with structurally related compounds.
Table 1: Key Properties of 5,6,7,8-Tetrahydronaphthalen-2-yl Chloroformate and Analogues
Key Findings:
Reactivity :
- This compound shares high reactivity with naphthalen-1-yl chloroformate due to aromatic stabilization of the leaving group. However, its partially saturated ring may reduce electrophilicity compared to fully aromatic analogues.
- Chloromethyl chloroformate exhibits extreme reactivity, often requiring stringent anhydrous conditions to prevent explosive decomposition .
Hazards: All chloroformates are lachrymators (tear-inducing agents), but chloromethyl chloroformate is notably corrosive and toxic, necessitating specialized handling . The tetrahydronaphthalene derivative’s hazards are inferred from structural analogs but require empirical validation.
Applications :
- Tetrahydronaphthalen-2-yl chloroformate is used in peptide coupling and polymer chemistry, similar to phenyl chloroformate.
- Chloromethyl chloroformate is employed in synthesizing carbamates but is less favored in industrial settings due to safety concerns .
Biological Activity
5,6,7,8-Tetrahydronaphthalen-2-yl chloroformate is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
This compound is derived from tetrahydronaphthalene and chloroformic acid. Its chemical structure can be represented as follows:
This compound exhibits properties typical of chloroformates, including reactivity towards nucleophiles due to the presence of the chloroformate group.
The biological activity of this compound primarily involves its interaction with various biological targets. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and signaling pathways.
- Receptor Modulation : It has been noted that derivatives of tetrahydronaphthalene compounds can interact with opioid receptors, suggesting potential analgesic properties. For instance, modifications at the 5-position of the tetrahydronaphthalene scaffold have shown varying affinities towards μ-opioid receptors .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HePG2 (Liver) | 25 |
| MCF7 (Breast) | 30 |
| HCT116 (Colon) | 28 |
These results indicate a promising profile for further development as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests showed effectiveness against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
These findings suggest that the compound could serve as a lead in developing new antimicrobial agents.
Case Studies and Research Findings
- Study on Opioid Receptor Binding : A study investigated various tetrahydronaphthalene derivatives for their binding affinities to opioid receptors. The results indicated that modifications significantly influenced receptor interaction. For example, compounds with hydroxyl substitutions exhibited enhanced binding affinities compared to their amino counterparts .
- Cytotoxicity Assessment : A series of experiments assessed the cytotoxic effects of tetrahydronaphthalene derivatives on human cancer cell lines using the MTT assay. The results demonstrated that specific structural modifications could enhance cytotoxicity against targeted cancer types .
- Antimicrobial Evaluation : Research focused on the synthesis of chloroformate derivatives revealed significant antimicrobial activity against clinical strains of bacteria. The study utilized disk diffusion methods to determine effectiveness and established a correlation between structure and activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
